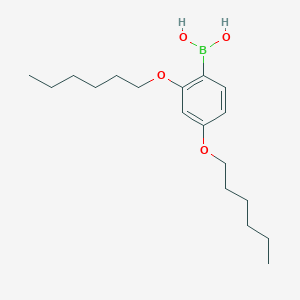

2,4-Dihexyloxybenzeneboronic acid

Description

2,4-Dihexyloxybenzeneboronic acid (CAS: 1592409-34-1) is an organoboron compound featuring a benzene ring substituted with two hexyloxy groups at the 2- and 4-positions and a boronic acid (-B(OH)₂) group at the 1-position. The hexyloxy substituents are long-chain alkoxy groups, imparting significant lipophilicity and steric bulk. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its electronic and steric properties influence reactivity and selectivity. The extended alkyl chains enhance solubility in non-polar solvents, making it advantageous for reactions requiring organic media .

Properties

IUPAC Name |

(2,4-dihexoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BO4/c1-3-5-7-9-13-22-16-11-12-17(19(20)21)18(15-16)23-14-10-8-6-4-2/h11-12,15,20-21H,3-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRQDWVWHWZAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCCCCC)OCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihexyloxybenzeneboronic acid typically involves the reaction of 2,4-dihexyloxybenzene with a boron-containing reagent. One common method is the reaction of 2,4-dihexyloxybenzene with boronic acid or boron trihalides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihexyloxybenzeneboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The hexyloxy groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.

Phenol Derivatives: From oxidation reactions.

Scientific Research Applications

2,4-Dihexyloxybenzeneboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dihexyloxybenzeneboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity and physical properties of phenylboronic acids are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of 2,4-dihexyloxybenzeneboronic acid with structurally related compounds:

Key Observations :

- Electron-Donating vs. In contrast, carboxy or ethoxycarbonyl groups (e.g., 4-carboxyphenylboronic acid) withdraw electron density, reducing reactivity .

- Solubility : The long hexyloxy chains confer superior solubility in organic solvents (e.g., THF, dichloromethane) compared to polar analogs like 4-hydroxyphenylboronic acid, which is more water-soluble .

Reactivity in Suzuki-Miyaura Couplings

- This compound : The electron-donating hexyloxy groups facilitate oxidative addition with palladium catalysts, but steric bulk may require optimized reaction conditions (e.g., higher temperatures or prolonged reaction times) .

- 4-Carboxyphenylboronic acid : The electron-withdrawing carboxy group reduces electron density at the boron center, necessitating stronger bases (e.g., Cs₂CO₃) to activate the boronic acid .

- 2,4-Dimethylphenylboronic acid : Smaller substituents enable faster coupling kinetics due to minimal steric hindrance, making this compound preferable for rapid syntheses .

Thermal and Stability Profiles

- Hydrolytic Stability : Boronic acids with electron-donating groups (e.g., hexyloxy) are generally more resistant to hydrolysis than those with electron-withdrawing groups (e.g., carboxy) .

Biological Activity

2,4-Dihexyloxybenzeneboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHB O

- Molecular Weight : Approximately 298.19 g/mol

This compound features two hexyloxy groups attached to a benzene ring, with a boronic acid functional group that contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The boron atom can form complexes with hydroxyl-containing compounds, leading to modulation of enzyme activity and cellular signaling pathways.

- Enzyme Inhibition : Boronic acids have been shown to inhibit proteases and other enzymes by binding to their active sites.

- Cellular Uptake : The hexyloxy substituents may enhance the lipophilicity of the compound, facilitating its uptake into cells.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the inhibition of key regulatory enzymes involved in cell survival pathways.

- Case Study : In vitro studies demonstrated that derivatives of boronic acids could effectively reduce tumor cell viability in various cancer cell lines, including breast and prostate cancer models.

Antibacterial Properties

Boronic acids have been explored for their antibacterial effects due to their ability to disrupt bacterial cell wall synthesis.

- Mechanism : By inhibiting specific enzymes critical for peptidoglycan synthesis, these compounds can hinder bacterial growth.

- Research Findings : A study indicated that certain boronic acid derivatives exhibited significant antibacterial activity against Gram-positive bacteria.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis via enzyme inhibition | |

| Antibacterial | Disruption of cell wall synthesis | |

| Enzyme Inhibition | Binding to active sites of proteases |

Case Studies

-

Anticancer Efficacy in Breast Cancer Models :

- Researchers evaluated the efficacy of this compound in MCF-7 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability and induced significant apoptosis markers.

-

Bacterial Resistance :

- A study focused on the antibacterial properties against Staphylococcus aureus showed that this compound inhibited bacterial growth at low micromolar concentrations, suggesting potential as a therapeutic agent against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.